6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Lipophilicity ADME Solubility

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 1858251-17-8) is a chiral, densely-functionalized 1,4-benzoxazine scaffold featuring a C6 tert-butyl group, an N4 phenylsulfonyl group, and a C2 carboxylic acid. Its molecular formula is C19H21NO5S (MW 375.44 g/mol) and it is typically supplied at ≥95% purity for research and further manufacturing use.

Molecular Formula C19H21NO5S
Molecular Weight 375.4 g/mol
CAS No. 1858251-17-8
Cat. No. B1408743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
CAS1858251-17-8
Molecular FormulaC19H21NO5S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C19H21NO5S/c1-19(2,3)13-9-10-16-15(11-13)20(12-17(25-16)18(21)22)26(23,24)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,21,22)
InChIKeyBCPVEPDWXQDIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS: 1858251-17-8) Procurement Guide


6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 1858251-17-8) is a chiral, densely-functionalized 1,4-benzoxazine scaffold featuring a C6 tert-butyl group, an N4 phenylsulfonyl group, and a C2 carboxylic acid. Its molecular formula is C19H21NO5S (MW 375.44 g/mol) and it is typically supplied at ≥95% purity for research and further manufacturing use . Unlike unsubstituted or less sterically hindered benzoxazine analogs, the tert-butyl substituent significantly alters lipophilicity and conformational profile, directly impacting physicochemical properties relevant to purification, formulation, and biological target engagement [1].

Critical Physicochemical Differences Between 6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and Unsubstituted Analog


The 1,4-benzoxazine-2-carboxylic acid core is a versatile pharmacophore, but compound selection within this class cannot be based on the core alone. Substitution at the C6 position is a critical determinant of molecular properties. The 6-tert-butyl group in CAS 1858251-17-8 introduces a sterically demanding, lipophilic environment that is absent in the des-tert-butyl analog (CAS 1858251-66-7). This difference leads to a quantified increase in lipophilicity, a distinct conformational profile, and altered hydrogen-bonding capacity, which profoundly influences solubility, permeability, protein binding, and metabolic stability . These are not interchangeable parameters; a project validated on the tert-butyl analog will face re-optimization challenges if the unsubstituted or a differently substituted core is procured instead.

Quantitative Differentiation Evidence for 6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid


Increased Lipophilicity (LogP) versus Des-tert-Butyl Analog

The target compound's 6-tert-butyl group substantially increases its calculated partition coefficient (LogP) relative to the 4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid baseline that lacks C6 substitution. A higher LogP value predicts enhanced membrane permeability but reduced aqueous solubility, a key trade-off in drug design .

Lipophilicity ADME Solubility

Enhanced Conformational Flexibility (Rotatable Bonds) versus Des-tert-Butyl Analog

The presence of the 6-tert-butyl group increases the number of rotatable bonds from 3 to 4, introducing additional conformational degrees of freedom compared to the unsubstituted analog. This can affect the entropy of binding and the propensity for crystallization .

Conformational Analysis Target Engagement Crystallization

Molecular Weight and Heavy Atom Count Differentiation from Chloro-Analog

The tert-butyl substituent (C4H9, mass ~57 Da) results in a larger molecular volume and higher molecular weight compared to the 6-chloro analog (Cl, mass ~35.5 Da). This mass difference alters the compound's heavy-atom count and overall size, parameters that are critical in fragment-based drug discovery and when navigating lead-likeness criteria [1].

Molecular Descriptor Library Design Fragment-Based Screening

Chiral Center and Stereochemical Implications

The C2 position of the benzoxazine ring bearing the carboxylic acid is a chiral center (undefined stereocenter count = 1). The compound is typically supplied as a racemate. For procurement, this implies a downstream need for chiral resolution or enantioselective synthesis, which is a key differentiator from achiral analogs [1].

Stereochemistry Chiral Separation Enantioselective Synthesis

High-Value Application Scenarios for 6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Based on Differentiated Properties


Scaffold for Membrane-Permeable Probe Development

The enhanced lipophilicity (LogP 3.025) compared to the des-tert-butyl core (LogP 1.7275) makes this compound a superior choice when designing cell-permeable probes or intracellular-targeting molecules. The 6-tert-butyl group facilitates passive membrane diffusion while the carboxylic acid provides a handle for conjugation or prodrug strategies .

Fragment- or Lead-Like Library Member with Defined 3D Conformation

With a molecular weight of 375 Da and a single chiral center, this compound occupies a favorable space between fragment-like and lead-like molecules. The additional rotatable bond offers a slightly broader conformational sampling, which can be exploited in target-hopping campaigns or when seeking to improve selectivity through induced-fit binding .

Negative Control or Counter-Screen Template

If a research program has identified a potent 6-halo or 6-hydrogen benzoxazine hit, this tert-butyl analog serves as an excellent negative control. The steric bulk at C6 can abrogate a key binding interaction without altering the N-phenylsulfonyl pharmacophore, enabling mechanism-of-action studies with a closely matched inactive comparator .

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